Cas no 2757901-18-9 (Methyl 3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylate)
![Methyl 3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylate structure](https://ja.kuujia.com/scimg/cas/2757901-18-9x500.png)
Methyl 3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylate
- EN300-37102385
- 2757901-18-9
- Methyl 3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylate
-
- インチ: 1S/C8H15NO2S/c1-11-7(10)8(5-12-2)3-6(9)4-8/h6H,3-5,9H2,1-2H3
- InChIKey: WJEUPQXJBQDTFE-UHFFFAOYSA-N
- ほほえんだ: S(C)CC1(C(=O)OC)CC(C1)N
計算された属性
- せいみつぶんしりょう: 189.08234989g/mol
- どういたいしつりょう: 189.08234989g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 178
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 77.6Ų
- 疎水性パラメータ計算基準値(XlogP): 0.2
Methyl 3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37102385-1.0g |
methyl 3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylate |
2757901-18-9 | 95.0% | 1.0g |
$1900.0 | 2025-03-18 | |
Enamine | EN300-37102385-0.05g |
methyl 3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylate |
2757901-18-9 | 95.0% | 0.05g |
$1596.0 | 2025-03-18 | |
Enamine | EN300-37102385-2.5g |
methyl 3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylate |
2757901-18-9 | 95.0% | 2.5g |
$3725.0 | 2025-03-18 | |
Enamine | EN300-37102385-5.0g |
methyl 3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylate |
2757901-18-9 | 95.0% | 5.0g |
$5512.0 | 2025-03-18 | |
Enamine | EN300-37102385-10.0g |
methyl 3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylate |
2757901-18-9 | 95.0% | 10.0g |
$8173.0 | 2025-03-18 | |
Enamine | EN300-37102385-0.5g |
methyl 3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylate |
2757901-18-9 | 95.0% | 0.5g |
$1824.0 | 2025-03-18 | |
Enamine | EN300-37102385-0.25g |
methyl 3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylate |
2757901-18-9 | 95.0% | 0.25g |
$1748.0 | 2025-03-18 | |
Enamine | EN300-37102385-0.1g |
methyl 3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylate |
2757901-18-9 | 95.0% | 0.1g |
$1672.0 | 2025-03-18 |
Methyl 3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylate 関連文献
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Methyl 3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylateに関する追加情報
Recent Advances in the Study of Methyl 3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylate (CAS: 2757901-18-9)
Methyl 3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylate (CAS: 2757901-18-9) is a cyclobutane derivative that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features, including a cyclobutane ring, an amino group, and a methylsulfanyl moiety, has shown promise as a versatile intermediate in the synthesis of novel bioactive molecules. Recent studies have explored its potential applications in drug discovery, particularly in the development of enzyme inhibitors and modulators of protein-protein interactions.
One of the key areas of research involving Methyl 3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylate is its role as a building block for the synthesis of cyclobutane-containing pharmaceuticals. Cyclobutane rings are increasingly recognized for their ability to impart conformational rigidity and metabolic stability to drug molecules, making them valuable scaffolds in medicinal chemistry. Recent work has demonstrated the utility of this compound in the synthesis of protease inhibitors, where the cyclobutane ring serves as a core structural element that enhances binding affinity and selectivity.
In addition to its synthetic applications, Methyl 3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylate has been investigated for its potential biological activities. Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial and anti-inflammatory properties. For instance, a recent publication in the Journal of Medicinal Chemistry reported the synthesis of a series of cyclobutane-based analogs, including those derived from Methyl 3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylate, which showed potent activity against bacterial pathogens such as Staphylococcus aureus and Escherichia coli.
The mechanism of action of these derivatives is believed to involve interference with bacterial cell wall synthesis or modulation of key enzymatic pathways. Further studies are underway to elucidate the precise molecular targets and optimize the pharmacological profiles of these compounds. The presence of the methylsulfanyl group in Methyl 3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylate is particularly noteworthy, as it may contribute to the compound's reactivity and interaction with biological targets through sulfur-based interactions.
Another exciting development is the exploration of Methyl 3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylate in the context of targeted drug delivery. Researchers have utilized this compound as a linker or spacer in the design of prodrugs and antibody-drug conjugates (ADCs). The cyclobutane ring's stability and the amino group's reactivity make it an attractive candidate for conjugation strategies aimed at improving drug solubility, bioavailability, and tissue specificity.
Recent advancements in synthetic methodologies have also facilitated the large-scale production of Methyl 3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylate, making it more accessible for further research and development. Innovations in catalytic cycloaddition reactions and enantioselective synthesis have enabled the efficient preparation of this compound and its derivatives with high purity and yield.
In conclusion, Methyl 3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylate (CAS: 2757901-18-9) represents a promising scaffold in the field of chemical biology and drug discovery. Its unique structural features and demonstrated biological activities make it a valuable tool for the development of novel therapeutics. Ongoing research is expected to uncover additional applications and optimize its pharmacological properties, further solidifying its role in the advancement of medicinal chemistry.
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